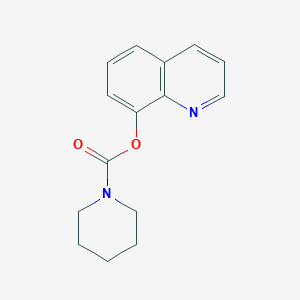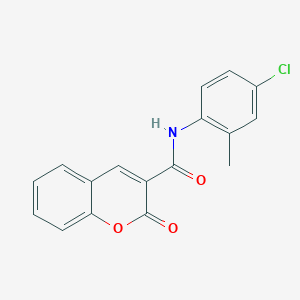
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide est un composé organique synthétique appartenant à la classe des carboxamides. Ce composé est caractérisé par la présence d'un groupe 4-chloro-2-méthylphényl et d'un groupe 2-oxo-chromén-3-yl liés à un groupe fonctionnel carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide implique généralement la réaction de la 4-chloro-2-méthylaniline avec le chlorure d'acide 2-oxo-chromén-3-carboxylique. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est généralement agité à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
La production industrielle de N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amines ou alcools correspondants.
Substitution : Le groupe chloro du composé peut être substitué par d'autres groupes fonctionnels tels que les groupes hydroxyle, amino ou alkyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent entraîner divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant ou activant leurs fonctions. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches continues.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chloro-2-méthylphényl)-2-(4-éthoxyphénylamino)acétamide
- N-(4-chloro-2-méthylphényl)-2-(2,4-diméthoxyphénylamino)acétamide
- N-(3-chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine
Unicité
N-(4-chloro-2-méthylphényl)(2-oxo-chromén-3-yl)carboxamide est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois des groupes 4-chloro-2-méthylphényl et 2-oxo-chromén-3-yl permet une large gamme de modifications chimiques et d'applications potentielles. Sa structure unique contribue également à son potentiel en tant qu'intermédiaire polyvalent en synthèse organique et à ses activités biologiques prometteuses.
Propriétés
Formule moléculaire |
C17H12ClNO3 |
|---|---|
Poids moléculaire |
313.7 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-8-12(18)6-7-14(10)19-16(20)13-9-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
Clé InChI |
YNBJZAQZOBHUPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


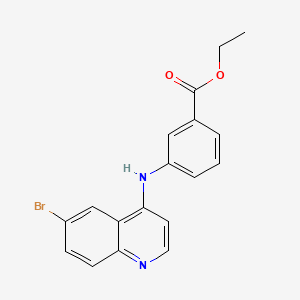
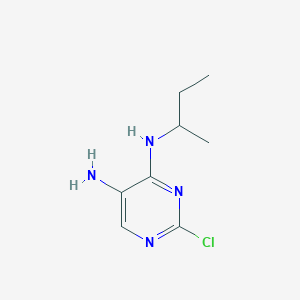
![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)
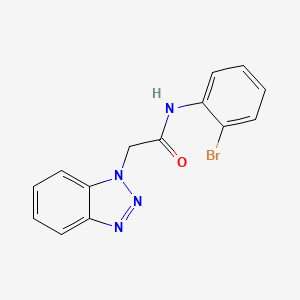

![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)

